Product packaging for 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol(Cat. No.:)

3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol

Cat. No.: B13268022
M. Wt: 171.22 g/mol
InChI Key: SOBYFFZPTOBZFD-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol (CAS 1564876-74-9) is a high-value chemical building block integrating two privileged pharmacophores: a 2-aminothiazole ring and an azetidin-3-ol scaffold. This molecular architecture makes it a compound of significant interest in modern antimicrobial and medicinal chemistry research. The 2-aminothiazole core is a well-established structure in bioactive compounds, demonstrated by recent studies showing that novel 2-aminothiazole derivatives exhibit potent activity against a panel of multidrug-resistant (MDR) Gram-positive and Gram-negative bacterial pathogens, as well as fungal strains . Furthermore, the azetidine ring, a saturated four-membered nitrogen heterocycle, is known for its versatility and is frequently explored for its role in modulating the physicochemical properties of lead compounds in drug discovery . The specific integration of these two motifs in a single molecule positions this compound as a promising precursor for the development of novel therapeutic agents. Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules targeting infectious diseases. Its structure aligns with chemotypes investigated for their potential to inhibit critical bacterial enzymes or disrupt essential cellular processes in pathogens . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3OS B13268022 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-5-yl)azetidin-3-ol

InChI

InChI=1S/C6H9N3OS/c7-5-9-1-4(11-5)6(10)2-8-3-6/h1,8,10H,2-3H2,(H2,7,9)

InChI Key

SOBYFFZPTOBZFD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CN=C(S2)N)O

Origin of Product

United States

General Overview of Structural Motifs Present in 3 2 Amino 1,3 Thiazol 5 Yl Azetidin 3 Ol

Rationale for Investigating the Chemical Compound's Synthesis, Reactivity, and Theoretical Aspects

The motivation for synthesizing and studying this compound stems from the significant and diverse biological activities associated with its core components. The 2-aminothiazole nucleus is a privileged scaffold in drug development, while the azetidine ring is increasingly recognized as a valuable bioisostere for improving drug-like properties.

The 2-Amino-1,3-thiazole Moiety: A Versatile Pharmacophore

The thiazole ring, particularly when substituted with an amino group at the 2-position, is a cornerstone of many clinically approved drugs and biologically active agents. mdpi.com This five-membered heterocycle is known to engage in a variety of biological interactions, leading to a broad spectrum of pharmacological effects. Its utility is demonstrated in drugs like Sulfathiazole (an antimicrobial) and Dasatinib (a tyrosine kinase inhibitor used in cancer therapy). mdpi.com

The research interest in 2-aminothiazole derivatives is driven by their wide range of demonstrated activities, which provides a strong impetus for creating new analogues.

Key Biological Activities of 2-Aminothiazole Derivatives

Biological Activity Description Example Compounds
Antimicrobial Effective against various strains of bacteria and fungi. The 2-amino-1,3,4-thiadiazole scaffold, a related structure, is highlighted for its potential in developing new antimicrobial agents. researchgate.netnih.gov Sulfathiazole, various synthetic derivatives
Anticancer Shows antiproliferative activity against multiple cancer cell lines. mdpi.com The thiazole ring is a component of several anticancer drugs. nih.gov Dasatinib, Indole-linked thiazoles
Anti-inflammatory Derivatives have shown inhibitory activity against enzymes like COX-1, COX-2, and 5-LOX, which are key targets in inflammation. nih.gov Thiazolo-celecoxib analogues

| Anticonvulsant | Certain thiazole derivatives exhibit significant anticonvulsant properties in preclinical models. mdpi.com | Pyridazinone-thiazole hybrids |

The Azetidin-3-ol Moiety: A Tool for Drug Design

Azetidines are four-membered heterocyclic rings containing a nitrogen atom. Their strained ring system imparts unique conformational properties. The inclusion of an azetidine scaffold, particularly azetidin-3-ol, into drug candidates is a modern strategy to enhance physicochemical and pharmacokinetic profiles. nih.gov

The azetidin-3-ol group can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, potentially leading to improved binding affinity with biological targets. Furthermore, it can act as a bioisostere for other common chemical groups, offering a way to modulate properties like solubility, lipophilicity, and metabolic stability.

Advantages of Incorporating Azetidine Scaffolds

Property Rationale for Improvement
Solubility The hydroxyl group and nitrogen atom can act as hydrogen bond donors and acceptors, often improving aqueous solubility.
Metabolic Stability The rigid, strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.
Novelty & Patentability As a less commonly used scaffold compared to piperidines or pyrrolidines, it offers access to novel chemical space. nih.gov

| 3D Structural Diversity | Provides a vector for exiting a core structure in a well-defined, three-dimensional manner, aiding in structure-activity relationship (SAR) studies. |

Synergistic Hypothesis and Theoretical Interest

The rationale for investigating this compound lies in the hypothesis that combining these two validated pharmacophores could lead to a synergistic effect, resulting in a novel compound with enhanced biological activity and improved drug-like properties.

Theoretical and computational studies would be essential to predict the compound's three-dimensional structure, electronic properties, and potential interactions with biological targets. Such studies could guide synthetic efforts and help to prioritize biological screening. The synthesis of this compound would likely involve multi-step sequences, potentially starting from precursors like 2-aminothiazole derivatives and protected azetidin-3-one. nih.govnih.gov Investigating its reactivity would be crucial for understanding its stability and potential for further chemical modification.

Retrosynthetic Analysis of the Target Compound

A thorough retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, commercially available, or readily synthesizable starting materials. This process illuminates potential synthetic routes and highlights the key bond formations required for its construction.

Disconnection Strategies for the Azetidinol-Thiazole Linkage

The central challenge in the synthesis of the target compound lies in the formation of the carbon-carbon bond between the C5 position of the 2-aminothiazole ring and the C3 position of the azetidine ring, which also bears a hydroxyl group. A logical disconnection of this bond points to a nucleophilic addition of a 2-aminothiazole-5-yl organometallic species to a suitable N-protected 3-azetidinone precursor.

This strategy is predicated on the generation of a nucleophilic carbon at the C5 position of the thiazole ring. This can be achieved through metal-halogen exchange of a 5-halo-2-aminothiazole derivative, typically using organolithium reagents or by forming a Grignard reagent. The subsequent addition of this organometallic species to an electrophilic carbonyl of an N-protected 3-azetidinone would furnish the desired tertiary alcohol upon aqueous workup. The choice of protecting group on the azetidine nitrogen is crucial to prevent side reactions and ensure stability during the reaction. Common protecting groups like tert-butoxycarbonyl (Boc) are often employed due to their stability and ease of removal.

An alternative, though less direct, disconnection could involve an initial acylation of the 2-aminothiazole at the C5 position, followed by a series of manipulations to construct the azetidine ring. However, the direct coupling of the two pre-formed heterocyclic fragments is generally a more convergent and efficient approach.

Approaches to the 2-Aminothiazole Fragment

The 2-aminothiazole moiety is a common scaffold in medicinal chemistry, and its synthesis is well-established. The most prominent and versatile method for its construction is the Hantzsch thiazole synthesis. This reaction and its variations provide a reliable route to a wide array of substituted 2-aminothiazoles.

Further functionalization at the C5 position, necessary for the coupling with the azetidine fragment, can be achieved through various methods. Halogenation of the 2-aminothiazole ring, for instance, readily provides the 5-halo-2-aminothiazole precursor required for the generation of the organometallic species discussed in the disconnection strategy.

Approaches to the 3-Hydroxyazetidine Fragment

The 3-hydroxyazetidine core presents its own synthetic challenges due to the inherent strain of the four-membered ring. Several methods have been developed for its synthesis, often starting from readily available precursors like epichlorohydrin (B41342).

One common approach involves the reaction of epichlorohydrin with a protected amine, such as benzylamine (B48309), followed by intramolecular cyclization to form the N-protected 3-hydroxyazetidine. The protecting group can then be removed or exchanged as needed for subsequent reactions. For the proposed retrosynthesis, an N-protected 3-azetidinone is the required intermediate. This can be obtained by the oxidation of the corresponding N-protected 3-hydroxyazetidine.

Synthesis of the 2-Aminothiazole Core

The construction of the 2-aminothiazole nucleus is a cornerstone of this synthesis. The classical Hantzsch synthesis remains the most widely employed and adaptable method.

Classical Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis is a cyclocondensation reaction that provides a direct route to the thiazole ring. The reaction can be adapted to produce a wide variety of substituted thiazoles by varying the starting materials.

The most common variation of the Hantzsch synthesis for preparing 2-aminothiazoles involves the reaction of an α-halocarbonyl compound with thiourea (B124793) or a substituted thiourea. The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 2-aminothiazole ring.

The choice of α-halocarbonyl compound determines the substitution pattern at the C4 and C5 positions of the resulting thiazole. For the synthesis of the required precursor for the target molecule, an α,α-dihaloketone or a related equivalent can be utilized to introduce a handle at the C5 position for subsequent functionalization.

Below is a table summarizing typical reaction conditions for the Hantzsch synthesis of 2-aminothiazoles.

α-Halocarbonyl CompoundThioamide/ThioureaSolventCatalyst/ConditionsProduct
α-BromoacetophenoneThioureaEthanol (B145695)Reflux2-Amino-4-phenylthiazole
1,3-DichloroacetoneThioureaAcetoneRoom Temperature2-Amino-5-chloromethylthiazole
Ethyl bromopyruvateThioureaEthanolRefluxEthyl 2-amino-1,3-thiazole-4-carboxylate
Catalytic Approaches for 2-Aminothiazole Formation

The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea or thioamides, remains a fundamental method. tandfonline.com Modern advancements have introduced various catalysts to improve efficiency, reaction conditions, and yields.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially recycled. rsc.org Montmorillonite-K10, a type of clay, has been successfully employed as a catalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea in DMSO at 80 °C. researchgate.net Similarly, silica (B1680970) chloride has been demonstrated as an effective heterogeneous catalyst for this transformation. rsc.org Another approach utilizes ammonium-12-molybdophosphate (AMP), which facilitates the reaction between phenacyl bromides and thioamides or thiourea at room temperature, often with reaction times as short as 20 minutes. rsc.org

Recently, a novel multifunctional and magnetic nanocatalyst, Ca/4-MePy-IL@ZY-Fe₃O₄, was developed for the one-pot synthesis of 2-aminothiazoles. nih.govrsc.org This system uses trichloroisocyanuric acid (TCCA) as a green source of halogen ions to generate the α-haloketone intermediate in situ from acetophenone (B1666503) derivatives. The reaction proceeds at 80 °C in ethanol, and the magnetic nature of the catalyst allows for simple recovery using an external magnet. nih.govrsc.org

Organo-catalysts such as 1,3-di-N-butylimidazolium tetrafluoroborate, asparagine, and triethylamine (B128534) (NEt₃) have also been utilized in the synthesis of 2-aminothiazole derivatives. tandfonline.com

Table 1: Catalytic Methods for 2-Aminothiazole Synthesis

Catalyst Starting Materials Key Features Reference
Montmorillonite-K10 Methylcarbonyl, Thiourea One-pot synthesis in DMSO. researchgate.net
Ammonium-12-molybdophosphate (AMP) Phenacyl bromides, Thioamides/Thiourea Heterogeneous, room temperature, rapid reaction. rsc.org
Silica Chloride α-haloketones, Thiourea Effective heterogeneous catalyst. rsc.org
Ca/4-MePy-IL@ZY-Fe₃O₄ Methyl ketones, Thiourea, TCCA Magnetic, recyclable, green halogen source. nih.govrsc.org
Basic Alumina Halo carbonyl compounds, Substituted thiourea Solvent-free, microwave-assisted. rsc.org

Modern and Green Chemistry Methodologies for Thiazole Annulation

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for thiazole synthesis. These methodologies aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

A notable green approach involves the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives in water at ambient temperature. researchgate.net This method proceeds efficiently within one to two hours, affording 2-aminothiazoles in high yields (87%–97%) without the need for a catalyst. researchgate.net The use of water as a solvent is a significant environmental benefit. Another sustainable method employs an aqueous extract of waste neem leaves as a catalyst. tandfonline.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 2-aminothiazole derivatives has been achieved using microwave irradiation, often under solvent-free conditions supported on inorganic solids like basic alumina, which drastically reduces reaction times and improves yields compared to conventional heating. rsc.orgresearchgate.net

The use of trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, replacing toxic reagents like molecular iodine (I₂), represents another advancement in green synthesis. rsc.org This approach, combined with recyclable catalysts, offers a safer and more environmentally friendly route to 2-aminothiazoles. rsc.org An iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water also provides an environmentally benign and practical route for generating 2-aminobenzothiazoles. rsc.org

Synthesis of the 3-Hydroxyazetidine Core

The 3-hydroxyazetidine unit is a valuable building block in medicinal chemistry due to its rigid structure and ability to form hydrogen bonds. Its synthesis often involves the construction of the strained four-membered ring, which presents unique challenges.

Ring-Closing Strategies for Azetidine Formation

Intramolecular cyclization is the most common strategy for forming the azetidine ring. These methods typically involve forming either a C-N or a C-C bond in the final ring-closing step. magtech.com.cnclockss.org

The formation of a C-N bond via intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. clockss.org This typically involves the reaction of a primary amine with a 1,3-dielectrophile, such as a 1,3-dihalide, or the cyclization of a γ-haloamine or an activated γ-amino alcohol. clockss.org For instance, 3-hydroxyazetidine can be synthesized from the reaction of benzylamine with epichlorohydrin, followed by ring closure and deprotection. google.com Another route involves the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like Lanthanum(III) triflate (La(OTf)₃) to achieve high regioselectivity and yield. frontiersin.org

While less common, C-C bond formation offers an alternative disconnection for azetidine synthesis. clockss.org This approach can be advantageous for installing substituents on the nitrogen atom that are incompatible with nucleophilic displacement reactions. clockss.org An example is the base-promoted cyclization of N-(ω-chloroethyl)-glycine derivatives to form azetidine-2-carboxylic acids. clockss.org A relay catalysis strategy using a Lewis acid and an oxidant allows for a [3+1]-annulation between a cyclopropane (B1198618) 1,1-diester and an aromatic amine, where the cyclopropane acts as a 1,3-biselectrophile. thieme-connect.com

[2+2] Cycloaddition reactions provide a direct and atom-economical route to the azetidine core. The Aza Paternò-Büchi reaction, the nitrogen-analog of the Paternò-Büchi reaction, involves the photocycloaddition of an imine and an alkene to form an azetidine. acs.orgchemrxiv.org

Recent developments have focused on using visible light photocatalysis to enable these transformations under mild conditions. chemrxiv.orgspringernature.com Iridium-based photocatalysts can facilitate the [2+2] cycloaddition between oximes and alkenes through a triplet energy transfer mechanism. chemrxiv.org This method is characterized by its operational simplicity and broad functional group tolerance. chemrxiv.org A related strategy involves the photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes. This oxidative formal Aza Paternò-Büchi reaction is induced by photoredox-catalyzed aerobic oxidation of the amine to an imine intermediate, which then undergoes intermolecular cyclization with the alkene. acs.org

Table 2: Ring-Closing and Cycloaddition Strategies for Azetidine Synthesis

Strategy Description Key Features Reference
C-N Bond Formation Intramolecular Sₙ2 reaction of γ-amino halides/alcohols. Most common route; versatile. clockss.org
La(OTf)₃-catalyzed aminolysis of 3,4-epoxy amines. High regioselectivity and yield. frontiersin.org
C-C Bond Formation Base-promoted cyclization of N-(ω-chloroethyl)-glycine derivatives. Allows for diverse N-substituents. clockss.org
[2+2] Cycloaddition Aza Paternò-Büchi reaction (Imine + Alkenes). Photochemical; direct route to azetidines. acs.orgchemrxiv.org
Visible-light photocatalysis (Oximes + Alkenes). Mild conditions; good functional group tolerance. chemrxiv.orgspringernature.com
Dehydrogenative Cycloaddition (Amines + Alkenes). Photocatalytic; atom-economical. acs.org

Stereoselective Synthesis of 3-Hydroxyazetidines

The development of stereoselective methods is crucial for accessing enantiomerically pure 3-hydroxyazetidines for pharmaceutical applications. Several strategies have been developed to control the stereochemistry of the azetidine core.

One approach involves the stereoselective addition of nucleophiles to four-membered cyclic nitrones (2,3-dihydroazete 1-oxides). The addition of Grignard reagents or the reduction with hydride agents often occurs from the less hindered face of the molecule, yielding trans-1-hydroxyazetidines with high diastereoselectivity. researchgate.net

Another powerful technique is the diastereoselective α-lithiation of N-protected 3-hydroxyazetidines. Using a suitable protecting group, such as an N-thiopivaloyl group, allows for directed lithiation at the C2 position. Subsequent trapping with various electrophiles proceeds with high trans-diastereoselectivity to furnish 2-substituted 3-hydroxyazetidines. uni-muenchen.de

A flexible synthesis of chiral azetidin-3-ones, which are direct precursors to 3-hydroxyazetidines, has been achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method relies on chiral sulfinamide chemistry to establish the initial stereocenter and proceeds via an intramolecular N-H insertion into a reactive α-oxo gold carbene intermediate. The resulting chiral azetidin-3-ones can then be stereoselectively reduced to the corresponding 3-hydroxyazetidines. nih.gov

Advanced Methods for Azetidinol (B8437883) Ring Construction (e.g., Photochemical Approaches, Flow Synthesis)

The construction of the strained four-membered azetidine ring, particularly with a hydroxyl group at the 3-position, presents a significant synthetic challenge. Traditional methods often require harsh conditions, but modern techniques such as photochemical reactions and continuous flow synthesis offer efficient and scalable alternatives.

Photochemical Approaches

Photochemical methods provide a powerful means to construct strained ring systems by utilizing light energy to overcome thermodynamic barriers. uni-mainz.de The Norrish-Yang cyclization is a prominent photochemical strategy for synthesizing azetidinols from α-aminoacetophenones. beilstein-journals.org This intramolecular reaction involves a 1,5-hydrogen atom transfer from a γ-carbon to an excited carbonyl oxygen, forming a 1,4-biradical intermediate which then cyclizes to form the azetidine ring. beilstein-journals.org

The general mechanism can be summarized as:

Photoexcitation of the α-amino ketone.

Intramolecular γ-hydrogen abstraction to form a biradical.

Radical combination (ring closure) to yield the 3-hydroxyazetidine product. beilstein-journals.org

The efficiency and stereoselectivity of the cyclization can be influenced by various factors, including the nature of the protecting group on the nitrogen atom and other substituents on the precursor molecule. researchgate.netresearchgate.net Research has shown that a benzhydryl protecting group can be particularly effective in orchestrating the photochemical cyclization and facilitating subsequent reactions. uni-mainz.de

Flow Synthesis

Continuous flow chemistry has emerged as a highly effective technology for chemical synthesis, offering advantages such as enhanced safety, reproducibility, and scalability. durham.ac.uk Transferring photochemical reactions into flow reactors is particularly beneficial, as it allows for precise control over irradiation time, uniform light penetration, and efficient heat management, often leading to higher yields and shorter reaction times compared to batch processes. durham.ac.uk

The synthesis of 3-hydroxyazetidines via a photo-flow Norrish-Yang cyclization has been successfully demonstrated. durham.ac.uk In a typical setup, a solution of the α-amino ketone precursor is pumped through a transparent capillary reactor which is irradiated by a light source (e.g., a high-pressure mercury lamp). This method allows for the multi-gram scale synthesis of these valuable building blocks. durham.ac.uk

Flow technology is also adept at handling reactive intermediates, such as lithiated azetidines, which are precursors for functionalization. uniba.itnih.gov By using microreactors, unstable intermediates can be generated and immediately reacted with electrophiles at temperatures significantly higher than those feasible in batch processing, improving efficiency and sustainability. uniba.ituniba.it

Table 1: Comparison of Photochemical Methods for Azetidinol Synthesis

MethodTypical PrecursorKey FeaturesAdvantagesReference
Norrish-Yang Cyclization (Batch)α-AminoacetophenonesIntramolecular 1,5-HAT; forms 1,4-biradical intermediate.Sustainable access to strained rings; utilizes photon energy. uni-mainz.debeilstein-journals.org
Norrish-Yang Cyclization (Flow)α-Aminoacetophenones with N-sulfonamideContinuous process in an irradiated capillary reactor.Short residence times, high reproducibility, easy scaling, improved safety. durham.ac.uk
Functionalization via Lithiation (Flow)N-Boc-3-iodoazetidineGeneration of C3-lithiated azetidine followed by trapping with an electrophile.Enables handling of unstable intermediates at higher temperatures; sustainable solvent use. uniba.itnih.gov

Coupling Strategies for Assembling the Azetidinyl Thiazole Scaffold

Once the 3-hydroxyazetidine core is synthesized and appropriately protected, the next critical stage is its attachment to the 2-amino-1,3-thiazole ring system. This involves forming a stable carbon-carbon bond between the C5 position of the thiazole and the C3 position of the azetidine.

The creation of a C-C bond between two heterocyclic systems is typically achieved through transition-metal-catalyzed cross-coupling reactions. For the synthesis of this compound, a plausible strategy involves a Suzuki-Miyaura or Stille coupling.

A potential Suzuki-Miyaura coupling route would involve:

Component A: A 5-halo-2-aminothiazole derivative (e.g., 5-bromo-2-aminothiazole), where the amino group is protected.

Component B: An azetidin-3-yl boronic acid or boronic ester derivative, with the azetidine nitrogen and the 3-hydroxyl group also suitably protected.

The reaction would be catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base. The choice of protecting groups is critical to prevent interference with the catalytic cycle.

Alternatively, the roles could be reversed, with a 5-boronic ester of the thiazole derivative being coupled with a 3-haloazetidine derivative. The feasibility of either approach depends on the stability and accessibility of the respective precursors.

Functional group interconversion (FGI) is essential for preparing the precursors for the key coupling reaction. ub.edu This involves transforming existing functional groups into others that are required for a specific synthetic step. vanderbilt.edu

Key FGIs in the synthesis of the azetidinyl thiazole scaffold include:

Preparation of the Thiazole Component: The synthesis of a 5-halothiazole often starts from a more accessible precursor. For example, direct halogenation of a 2-aminothiazole derivative at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS).

Preparation of the Azetidine Component: The 3-hydroxyazetidine needs to be converted into a suitable coupling partner. This could involve:

Conversion to a Halide: The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a halide (e.g., via a Finkelstein reaction) to create a 3-haloazetidine. vanderbilt.edu

Conversion to a Boronic Ester: The hydroxyl group can be used to direct a C-H borylation at the C3 position if a suitable precursor is designed, or a 3-haloazetidine can be converted into a boronic ester via lithiation followed by reaction with a borate (B1201080) ester.

The presence of multiple reactive functional groups—the azetidine ring nitrogen (a secondary amine), the azetidinol hydroxyl group (a tertiary alcohol), and the thiazole amino group (a primary amine)—necessitates a robust protecting group strategy. jocpr.com The chosen groups must be stable under the conditions of subsequent reactions and be selectively removable. neliti.com

Orthogonal Protection: An orthogonal strategy is crucial, allowing for the deprotection of one functional group without affecting the others. neliti.com

Azetidine Nitrogen: The tert-butyloxycarbonyl (Boc) group is commonly used. It is stable to a wide range of conditions but can be readily removed with strong acid (e.g., trifluoroacetic acid, TFA). nih.govchemicalbook.com

Thiazole Amino Group: The Boc group can also be used here. If different deprotection timing is needed, a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removed by piperidine), could be employed, providing orthogonality with the acid-labile Boc group. neliti.comcreative-peptides.com

Azetidinol Hydroxyl Group: Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are excellent choices. They are stable to many reaction conditions but can be removed with fluoride (B91410) ion sources (e.g., TBAF). A benzyl (B1604629) (Bn) ether is another option, removable by hydrogenolysis.

Table 2: Common Protecting Groups for the Synthesis of the Azetidinyl Thiazole Scaffold

Functional GroupProtecting GroupAbbreviationApplication ConditionsCleavage ConditionsReference
Amine (Azetidine/Thiazole)tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl) nih.gov
Amine (Thiazole)9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine in DMF) neliti.comcreative-peptides.com
Hydroxyl (Azetidinol)tert-ButyldimethylsilylTBDMS or TBSTBSCl, imidazole (B134444) or Et₃NFluoride source (e.g., TBAF, HF) neliti.com
Hydroxyl (Azetidinol)BenzylBnBnBr, NaHHydrogenolysis (H₂, Pd/C) neliti.com

By carefully selecting advanced ring-construction methods, strategic coupling reactions, and an orthogonal protecting group scheme, an efficient and convergent synthesis of this compound can be achieved.

Chemical Reactivity and Derivatization Pathways of 3 2 Amino 1,3 Thiazol 5 Yl Azetidin 3 Ol

Reactivity of the 2-Amino Group on the Thiazole (B1198619) Ring

The 2-aminothiazole (B372263) moiety is a versatile functional group that readily participates in several common organic transformations. Its reactivity is central to the derivatization of the parent molecule.

Acylation and Alkylation Reactions

The primary amino group on the thiazole ring is nucleophilic and can be readily acylated or alkylated.

Acylation: Reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) leads to the formation of the corresponding amides. This transformation is a common strategy in medicinal chemistry to modify the properties of 2-aminothiazole-containing compounds. nih.govsemanticscholar.org For instance, acylation can be achieved by stirring the 2-aminothiazole derivative with an acyl chloride or acid, often in a suitable solvent and sometimes with a base to neutralize the acid byproduct. mdpi.com The use of Boc-protection on the aminothiazole can facilitate cleaner acylations, followed by a mild deprotection step to yield the desired N-acylated product. nih.gov

Alkylation: The 2-amino group can also undergo N-alkylation with alkyl halides. However, the regioselectivity of this reaction can be complex. Alkylation can occur on the exocyclic nitrogen (N-alkylation) or the endocyclic nitrogen of the thiazole ring, leading to 2-imino-3-substituted-thiazolines. acs.org The reaction conditions, including the presence or absence of a condensing agent, can influence the outcome. In the presence of a strong base like lithium amide, alkylation tends to favor the formation of N,N-disubstituted-2-aminothiazoles from N-monosubstituted precursors. acs.org

Table 1: Representative Acylation and Alkylation Reactions of 2-Aminothiazoles This table is generated based on known reactions of the 2-aminothiazole functional group.

Reaction Type Reagent/Conditions Product Type Reference(s)
Acylation Acyl Halides (e.g., R-COCl) / Pyridine (B92270) N-(Thiazol-2-yl)amide nih.govmdpi.com
Acylation Acid Anhydrides (e.g., (RCO)₂O) N-(Thiazol-2-yl)amide nih.gov
Acylation Carboxylic Acid / Coupling Agent (e.g., HCTU, HOBt) N-(Thiazol-2-yl)amide nih.gov
Alkylation Alkyl Halide (e.g., R-X) / Base (e.g., LiNH₂) N-Alkyl-2-aminothiazole acs.org
Alkylation Alkyl Halide (e.g., R-X) / No Base 2-Imino-3-alkylthiazoline acs.org

Potential for Diazotization and Subsequent Transformations

The primary aromatic amino group of the 2-aminothiazole moiety can be converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions. wikipedia.org

In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, often facilitated by a copper(I) salt catalyst. wikipedia.org This provides a pathway to introduce a range of substituents onto the thiazole ring that are otherwise difficult to install directly.

Potential Transformations via Diazonium Salt:

Halogenation: Reaction with CuCl, CuBr, or KI can replace the amino group with chloro, bromo, or iodo substituents, respectively. wikipedia.orgnih.gov

Cyanation: Treatment with CuCN introduces a nitrile group. wikipedia.org

Hydroxylation: Reaction with water, often with a copper catalyst (Cu₂O), can yield the corresponding 2-hydroxythiazole derivative. wikipedia.org

While these reactions are well-established for many aromatic amines, their application to 2-aminothiazoles can sometimes be complicated by competing side reactions. nih.gov However, modified procedures, such as using copper(II) halides and an alkyl nitrite, have been developed to achieve efficient and regioselective halogenation of the 2-aminothiazole ring. nih.gov

Transformations of the Azetidine (B1206935) Ring System

The azetidine ring is a four-membered nitrogen-containing heterocycle. Its reactivity is largely governed by the inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage under certain conditions, providing a driving force for various transformations. rsc.org

Ring Opening Reactions under Specific Conditions

The strain energy of the azetidine ring can be harnessed to facilitate ring-opening reactions, leading to the formation of more complex acyclic or different heterocyclic structures. These reactions typically require activation of the azetidine, often by a Lewis or Brønsted acid, to facilitate C-N bond cleavage. acs.org

For 3-hydroxyazetidines (azetidinols), the ring can be opened by various nucleophiles. beilstein-journals.orgresearchgate.net A notable strategy involves the photochemical generation of azetidinols, which then readily undergo ring opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" approach uses light to form the strained ring, which is then opened in a subsequent functionalization step. beilstein-journals.org Intramolecular ring-opening reactions are also possible, where a nucleophile within the same molecule attacks the azetidine ring, leading to cyclization and the formation of new ring systems such as 2-oxazolines or larger heterocycles. acs.org

Functionalization at Different Positions of the Azetidine Ring

Beyond ring-opening, the azetidine ring itself can be functionalized. The secondary amine nitrogen within the ring is a key site for derivatization. It can undergo standard amine reactions such as acylation, sulfonylation, and alkylation, allowing for the introduction of a wide variety of substituents. researchgate.netnih.gov This late-stage functionalization is a valuable tool for modifying the properties of azetidine-containing molecules. researchgate.netnih.gov

Furthermore, the carbon skeleton of the azetidine can be modified. For example, oxidation of the hydroxyl group at the C-3 position would yield the corresponding azetidin-3-one. Azetidin-3-ones are versatile intermediates that can serve as precursors for further functionalization of the azetidine scaffold. researchgate.net

Reactions Involving the Azetidinol (B8437883) Hydroxyl Group

The tertiary hydroxyl group at the C-3 position of the azetidine ring is another key site for chemical modification. It can undergo reactions typical of alcohols, such as O-acylation and O-alkylation.

O-Acylation: The hydroxyl group can be acylated to form esters using reagents like acyl chlorides or acid anhydrides. researchgate.netmdpi.com In molecules that also contain an amino group, achieving selective O-acylation over N-acylation can be a challenge. However, performing the reaction under acidic conditions can protonate the more basic amino group, deactivating it towards the acylating agent and allowing for chemoselective O-acylation of the hydroxyl group. nih.gov Reagents such as acetic anhydride (B1165640) in pyridine are commonly used for O-acetylation. nih.gov

O-Alkylation: The hydroxyl group can also be converted into an ether through O-alkylation, typically by deprotonating it with a base to form an alkoxide, which then reacts with an alkyl halide.

The presence of the hydroxyl group also influences the molecule's properties by enabling hydrogen bonding, which can affect its conformation, solubility, and interactions with biological targets.

Table 2: Potential Reactions of the Azetidinol Functional Groups This table is generated based on known reactions of azetidine and alcohol functional groups.

Functional Group Reaction Type Reagent/Conditions Product Feature Reference(s)
Azetidine Ring Ring Opening Lewis/Brønsted Acids, Nucleophiles Acyclic amino alcohol derivative acs.orgbeilstein-journals.org
Azetidine N-H N-Acylation Acyl Chloride / Base N-Acyl azetidine researchgate.netnih.gov
Azetidine N-H N-Sulfonylation Sulfonyl Chloride / Base N-Sulfonyl azetidine researchgate.net
Azetidinol O-H O-Acylation (Esterification) Acyl Halide or Anhydride / Acidic or Basic conditions 3-Acyloxy-azetidine nih.govnih.gov
Azetidinol O-H Oxidation (Hypothetical) Oxidizing Agent Azetidin-3-one researchgate.net

Esterification and Etherification Reactions

The tertiary hydroxyl group at the C3 position of the azetidine ring in 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol is a prime site for esterification and etherification reactions. These transformations are fundamental for modifying the compound's physicochemical properties.

Esterification: The tertiary alcohol can be acylated to form the corresponding esters. This is typically achieved by reaction with acyl chlorides or carboxylic anhydrides. The reaction conditions can be tuned to favor O-acylation over competing N-acylation at the azetidine or thiazole amino groups. For instance, conducting the reaction in a strongly acidic medium like trifluoroacetic acid protonates the nitrogen atoms, rendering them less nucleophilic and thereby promoting chemoselective O-acylation. beilstein-journals.org This strategy allows for the introduction of a wide variety of ester functionalities.

Etherification: The synthesis of ethers from the tertiary alcohol can be accomplished via Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration with an alcohol can also yield ethers, although this method may be less suitable for complex substrates.

The table below illustrates potential esterification and etherification reactions.

Reaction Type Reagent Catalyst/Conditions Potential Product
EsterificationAcetyl ChloridePyridine or Trifluoroacetic Acid beilstein-journals.org3-(2-Amino-1,3-thiazol-5-yl)-3-(acetyloxy)azetidine
EsterificationBenzoic AnhydrideDMAP, Triethylamine (B128534)3-(2-Amino-1,3-thiazol-5-yl)-3-(benzoyloxy)azetidine
EtherificationMethyl IodideSodium Hydride3-(2-Amino-1,3-thiazol-5-yl)-3-methoxyazetidine
EtherificationBenzyl (B1604629) BromidePotassium tert-butoxide3-(2-Amino-1,3-thiazol-5-yl)-3-(benzyloxy)azetidine

Selectivity and Regioselectivity in Chemical Transformations

The presence of three distinct nucleophilic centers—the secondary azetidine nitrogen, the exocyclic 2-amino group on the thiazole, and the tertiary hydroxyl group—presents a significant challenge in terms of selectivity. The outcome of chemical transformations is highly dependent on the reaction conditions and the nature of the electrophile.

pH Control: The basicity of the nitrogen atoms plays a crucial role. The azetidine nitrogen is generally more basic than the 2-amino group of the thiazole. In acidic media, the azetidine nitrogen will be preferentially protonated, deactivating it towards electrophiles. This allows for selective reactions at the less basic 2-amino group or the neutral hydroxyl group. beilstein-journals.org

Steric Hindrance: The tertiary alcohol at C3 is sterically hindered, which may reduce its reactivity compared to the nitrogen nucleophiles, especially with bulky reagents.

Protecting Group Strategies: A common approach to achieve regioselectivity is the use of orthogonal protecting groups. The azetidine nitrogen can be protected with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), allowing for selective functionalization of the other positions. Subsequent deprotection reveals the azetidine nitrogen for further modification.

Functional Group Favored Conditions for Reaction Rationale
Azetidine NitrogenBasic or neutral conditions, small electrophilesHighest basicity and nucleophilicity when unprotonated.
2-Amino Group (Thiazole)Acidic conditions (to protonate azetidine N), specific acylating/sulfonylating agentsLower basicity than azetidine N; can be targeted when the primary amine is protected.
Tertiary Hydroxyl GroupStrongly acidic conditions (for O-acylation), or strongly basic conditions (for O-alkylation)Protonation of amines in acid deactivates them beilstein-journals.org; strong base needed to form the alkoxide for etherification.

Synthesis of Analogs and Structural Diversification

The core scaffold of this compound is a versatile platform for the synthesis of diverse analogs through modification at its various reactive sites.

Modification at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a key handle for structural diversification. Its reactivity is well-established in heterocyclic chemistry. rsc.org

N-Alkylation: Reaction with alkyl halides in the presence of a base leads to N-substituted derivatives.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl substituents.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides N-alkylated products.

These modifications are crucial for exploring the structure-activity relationships of new chemical entities based on this scaffold.

Functionalization of the Thiazole Ring at Positions 4 and 5

While the C5 position of the thiazole ring is substituted with the azetidine moiety, the C4 position and the exocyclic 2-amino group remain available for functionalization. The 2-aminothiazole motif is a privileged structure in medicinal chemistry. jetir.org

Modification of the 2-Amino Group: This primary amine can undergo a variety of reactions, including acylation to form amides, reaction with isocyanates to form ureas, and sulfonylation to produce sulfonamides.

Electrophilic Substitution at C4: The 2-amino group is a powerful activating group that typically directs electrophilic substitution to the C5 position. Since this position is blocked, substitution at the C4 position may be possible under specific, often more forcing, conditions. Potential reactions include halogenation (e.g., with N-bromosuccinimide) or Vilsmeier-Haack formylation.

Construction of Fused or Spirocyclic Systems Based on the Core Scaffold

The multifunctional nature of the core scaffold allows for its use in constructing more complex, three-dimensional structures such as fused and spirocyclic systems.

Fused Systems: Intramolecular cyclization or reaction with bifunctional reagents can lead to the formation of fused heterocyclic systems. For example, a reagent with two electrophilic centers could react with both the azetidine nitrogen and the 2-amino group to create a new bridged or fused ring. The synthesis of related thiazolo[3,2-a]pyrimidine systems often involves the reaction of a 2-aminothiazole with a 1,3-dielectrophile, a strategy that could be adapted here. mdpi.com

Spirocyclic Systems: Spirocycles can be constructed at the C3 position of the azetidine ring. While direct spirocyclization is challenging due to the existing tertiary alcohol, a potential route involves oxidation of the alcohol to a ketone (azetidin-3-one), followed by reactions such as Knoevenagel condensation and subsequent cyclization. The synthesis of spirocyclic azetidines is an area of growing interest in drug discovery. nih.gov Another approach could involve intramolecular reactions of a substituent attached to the azetidine nitrogen, leading to a spiro center at a different position.

Advanced Methodologies for Structural Elucidation and Characterization

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopy is the primary means by which the structure of a newly synthesized molecule is elucidated. By probing the interactions of the molecule with electromagnetic radiation, different spectroscopic techniques can reveal distinct features of its architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. By applying radiofrequency pulses, the nuclei can be excited from a lower to a higher energy state. The specific frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing detailed information about its position within the molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol, the expected ¹H NMR spectrum would display distinct signals for the protons on the azetidine (B1206935) ring, the thiazole (B1198619) ring, and those attached to heteroatoms (N and O). The splitting of these signals (multiplicity) due to spin-spin coupling with neighboring protons helps to establish the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy : In ¹³C NMR, the signals correspond to the different carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization (sp³, sp²) and the nature of the atoms attached to it. Since ¹³C has a low natural abundance, proton-decoupled spectra are typically acquired, resulting in a spectrum where each unique carbon atom appears as a single line.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. COSY spectra reveal correlations between coupled protons, helping to trace out spin systems within the molecule. HSQC spectra correlate each proton with the carbon atom to which it is directly attached, confirming the assignments made in the individual ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data is based on the analysis of similar structural motifs.

¹H NMR (in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.20 s 1H Thiazole C4-H
~6.80 s 2H -NH₂
~5.50 s 1H -OH
~3.80 d 2H Azetidine C2-H, C4-H
~3.60 d 2H Azetidine C2-H, C4-H

¹³C NMR (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~170.0 Thiazole C2
~145.0 Thiazole C5
~110.0 Thiazole C4
~70.0 Azetidine C3

Note: s = singlet, d = doublet, br s = broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. In a typical MS experiment, the sample is first ionized, and the resulting ions are then accelerated into a mass analyzer where they are separated based on their m/z ratio.

For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used. This method generates ions with minimal fragmentation, allowing for the clear identification of the molecular ion peak. The high-resolution mass spectrum provides the exact mass of the molecule, which can be used to confirm its elemental composition.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is often characteristic of the molecule's structure, revealing information about its functional groups and connectivity. For thiazole-containing compounds, fragmentation often involves the cleavage of the thiazole ring or the loss of side chains.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound Predicted data based on the molecular formula C₆H₉N₃OS.

Ion Calculated m/z Observed m/z Description
[M+H]⁺ 172.0566 ~172.0568 Protonated molecular ion
[M+Na]⁺ 194.0386 ~194.0387 Sodium adduct
[M-H₂O+H]⁺ 154.0461 ~154.0462 Fragment from loss of water

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed in wavenumbers, cm⁻¹).

The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups. The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the alcohol group. The N-H stretching vibrations of the primary amine (-NH₂) on the thiazole ring and the secondary amine within the azetidine ring would appear in a similar region, typically between 3200-3500 cm⁻¹. Other key absorptions would include C-H stretching for the aliphatic azetidine ring protons and characteristic vibrations for the C=N and C=C bonds within the aromatic thiazole ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3500 - 3200 Strong, Broad O-H (Alcohol), N-H (Amine) Stretching
3000 - 2850 Medium C-H (Aliphatic) Stretching
~1640 Medium-Strong C=N (Thiazole) Stretching
~1580 Medium N-H (Amine) Bending
~1520 Medium C=C (Thiazole) Stretching
~1100 Strong C-O (Alcohol) Stretching

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals.

The primary chromophore (light-absorbing part) in this compound is the 2-amino-1,3-thiazole ring system. The conjugated π-system of the thiazole ring is responsible for strong absorption in the UV region, likely due to π → π* transitions. The amino group (-NH₂) and the sulfur atom act as auxochromes, groups that can enhance absorption, typically causing a shift to longer wavelengths (a bathochromic or red shift). The expected spectrum would show a maximum absorption wavelength (λmax) characteristic of this conjugated system. For 2-aminothiazole (B372263) itself, a strong absorption is observed around 257-260 nm.

Table 4: Predicted UV-Visible Absorption Data for this compound Data predicted in a polar solvent like ethanol (B145695) or methanol.

λmax (nm) Molar Absorptivity (ε) Transition Type

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely used for purity assessment of pharmaceutical compounds. For a polar compound like 3-(2-Amino-1,3-thiazol-5-yl)az

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC-MS analysis of this compound is challenging due to its low volatility, a consequence of the polar amino (-NH2) and hydroxyl (-OH) functional groups which promote strong intermolecular hydrogen bonding. To facilitate analysis by GC-MS, the compound must first be converted into a more volatile derivative. A common derivatization strategy for compounds containing primary amines and alcohols is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert -NH2 and -OH groups into -N(Si(CH3)3)2 and -O-Si(CH3)3 groups, respectively.

Once derivatized, the sample can be analyzed by GC-MS. The gas chromatograph separates the volatile derivative from any impurities or reaction byproducts. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized molecule. Furthermore, the fragmentation pattern observed in the mass spectrum provides crucial structural information. Characteristic fragments would be expected from the cleavage of the azetidine and thiazole rings, as well as the loss of the trimethylsilyl (B98337) groups, allowing for confirmation of the compound's core structure.

Hypothetical GC-MS Data for a Silylated Derivative

Retention Time (min)Key m/z FragmentsInterpretation
12.5[M]+•Molecular ion of the derivatized compound
[M-15]+Loss of a methyl group (•CH3) from a TMS group
73Trimethylsilyl cation [Si(CH3)3]+
[Fragment A]+Fragment corresponding to the derivatized aminothiazole ring
[Fragment B]+Fragment corresponding to the derivatized azetidinol (B8437883) ring

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique would provide unambiguous proof of the connectivity of the atoms in this compound, as well as its precise conformation and the absolute stereochemistry of the chiral center at the C3 position of the azetidine ring. researchgate.net

To perform this analysis, a high-quality single crystal of the compound must first be grown. This can be a challenging and time-consuming step, often requiring screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, which is recorded by a detector.

The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, yielding detailed information on bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, specialized techniques can be used to determine the absolute configuration (R or S) of the stereocenter, which is crucial for understanding its biological activity. The solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, can also be elucidated. uq.edu.auacs.org

Hypothetical X-ray Crystallographic Data Table

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.54
b (Å)10.21
c (Å)9.87
β (°)105.3
Volume (ų)829.4
Z4
Final R index0.045

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) present in a compound. This data is then used to determine the empirical formula of the molecule, which is the simplest whole-number ratio of atoms in the compound. For a new compound like this compound, elemental analysis serves as a crucial check of purity and confirms that the synthesized compound has the expected atomic composition.

The molecular formula of this compound is C7H9N3OS. From this, the theoretical elemental composition can be calculated. In an experimental setting, a small, precisely weighed sample of the purified compound is combusted in a stream of oxygen. The resulting combustion gases (CO2, H2O, N2) are separated and quantified, while sulfur is typically converted to SO2 and measured.

The experimentally determined percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity.

Comparison of Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)45.3945.45
Hydrogen (H)4.904.87
Nitrogen (N)22.6822.61
Oxygen (O)8.64N/A*
Sulfur (S)17.3117.25

Note: Oxygen is typically determined by difference.

Theoretical and Computational Chemistry Studies on 3 2 Amino 1,3 Thiazol 5 Yl Azetidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a novel compound like 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol, methods such as Density Functional Theory (DFT) would be the standard approach to elucidate its electronic and structural properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

An electronic structure analysis would provide deep insights into the reactivity and kinetic stability of this compound. This involves the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For thiazole (B1198619) derivatives in general, the HOMO is often localized on the electron-rich thiazole ring and the amino group, while the LUMO may be distributed across the heterocyclic system. A hypothetical calculation would likely reveal a significant contribution from the nitrogen and sulfur atoms of the thiazole ring and the exocyclic amino group to the HOMO.

Charge distribution analysis, typically performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information is crucial for understanding intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack. It is expected that the nitrogen atoms and the oxygen of the hydroxyl group would exhibit negative partial charges, while the adjacent carbon and hydrogen atoms would be more electropositive.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies (Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound.)

Parameter Hypothetical Value (eV) Description
HOMO Energy -6.5 Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy -1.2 Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap 5.3 The energy difference between HOMO and LUMO, a key indicator of molecular stability.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the thiazole ring, the amino group, and the oxygen atom of the hydroxyl group. These regions would be the most probable sites for hydrogen bonding interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Vibrational Frequency Analysis for Spectroscopic Assignment

Vibrational frequency analysis, performed computationally, is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration (e.g., stretching, bending, twisting). These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

A theoretical vibrational analysis of this compound would predict characteristic vibrational frequencies for its functional groups. For instance, N-H stretching vibrations of the amino group would be expected in the 3300-3500 cm⁻¹ region. O-H stretching of the hydroxyl group would also appear in this region, typically as a broad band if hydrogen bonding is present. C=N and C=C stretching vibrations of the thiazole ring would likely be found in the 1500-1650 cm⁻¹ range.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Rotational Barriers and Preferred Conformations of the Azetidine (B1206935) and Thiazole Rings

Computational studies on similar azetidine-containing molecules have shown that the ring can exist in different puckered states with relatively low energy barriers for interconversion. The orientation of the thiazole ring relative to the azetidine ring would be determined by scanning the potential energy surface as a function of the dihedral angle of the connecting C-C bond. This would reveal the most stable rotational isomers (rotamers) and the energy barriers separating them.

Impact of Intramolecular Hydrogen Bonding on Conformation

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. In this compound, several potential intramolecular hydrogen bonds could exist, for example:

Between the hydroxyl group (donor) and a nitrogen atom of the thiazole ring (acceptor).

Between the amino group (donor) and the hydroxyl oxygen (acceptor).

The presence and strength of such interactions would significantly influence the preferred conformation by restricting the rotation around single bonds and locking the molecule into a more rigid structure. Computational studies on related aminothiazole systems have demonstrated the importance of N-H···N intramolecular hydrogen bonds in defining the conformational preferences. A thorough computational analysis would identify these interactions and quantify their energetic contribution to the stability of the conformers.

Table 2: Potential Intramolecular Hydrogen Bonds (Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound.)

Donor Acceptor Type of Interaction Expected Impact on Conformation
Azetidine -OH Thiazole -N O-H···N May restrict the rotation between the two rings, favoring a more planar arrangement.
Thiazole -NH₂ Azetidine -OH N-H···O Could influence the puckering of the azetidine ring and the orientation of the hydroxyl group.

Molecular Dynamics Simulations for Dynamic Behavior

No studies detailing the dynamic behavior of this specific compound through molecular dynamics simulations were identified.

Prediction of Molecular Interactions with Biological Systems (In Silico Screening)

No in silico screening studies predicting the molecular interactions of this compound with biological targets were found.

Ligand-Protein Docking Methodologies

There are no available studies describing the application of ligand-protein docking methodologies to this compound.

Binding Affinity Prediction Algorithms

No research was found that applies binding affinity prediction algorithms to "this compound".

Should research on this specific compound be published in the future, it will be possible to generate the requested article. At present, the absence of specific data precludes the creation of a scientifically accurate and informative article as per the user's instructions.

Mechanistic Insights into Biological Interactions of Azetidinyl Thiazole Scaffolds

Molecular Recognition Principles with Biological Macromolecules

Molecular recognition between a ligand and its biological target is a highly specific process governed by a variety of non-covalent interactions. For azetidinyl thiazole (B1198619) scaffolds, each structural component plays a defined role in establishing the necessary contacts for binding.

The 2-aminothiazole (B372263) functionality is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into compounds to target a wide array of proteins. nih.gov Its prominence is due to its capacity for versatile molecular interactions. The moiety features both hydrogen bond donors (the amino group) and hydrogen bond acceptors (the ring nitrogen), allowing it to form robust hydrogen-bonding networks within protein binding sites. researchgate.netresearchgate.net

Furthermore, the thiazole ring is an aromatic heterocycle. researchgate.net This aromaticity enables it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein. researchgate.net These interactions are crucial for anchoring the ligand in the binding pocket and ensuring proper orientation. The combination of specific hydrogen bonds and less directional aromatic interactions makes the 2-aminothiazole moiety a potent pharmacophore for establishing high-affinity binding. researchgate.netnih.gov

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational rigidity to the molecular scaffold. rsc.orgenamine.net Unlike more flexible aliphatic chains, the strained ring structure of azetidine limits the number of accessible conformations. nih.gov This pre-organization of the molecule reduces the entropic penalty upon binding to a target, which can lead to enhanced binding affinity. enamine.net

This rigidity ensures a well-defined spatial arrangement of the pharmacophoric elements—the 2-aminothiazole moiety and the hydroxyl group. enamine.netresearchgate.net By acting as a compact and rigid linker, the azetidine ring controls the distance and angular orientation between these key interacting groups, facilitating a more precise complementary fit with the target macromolecule. This structural constraint is a key principle in modern drug design, as it allows for the optimization of ligand-target interactions. enamine.netnih.gov

The tertiary hydroxyl group at the 3-position of the azetidine ring has a profound impact on the physicochemical properties and binding interactions of the scaffold. The -OH group significantly increases the molecule's polarity, which can influence properties like solubility. hyphadiscovery.comashp.org

From a molecular recognition standpoint, the hydroxyl group is a powerful contributor to binding affinity. It can function as both a hydrogen bond donor and acceptor, enabling it to form strong, highly directional interactions with polar amino acid residues within a binding site, such as glutamate, aspartate, serine, and arginine. nih.govacs.org The energetic contribution of such hydrogen bonds can be substantial. researchgate.net The precise positioning of this hydroxyl group, dictated by the rigid azetidine ring, is critical; a perfect spatial fit with the binding site is necessary to maximize the affinity gain and overcome the high energetic cost of desolvating the polar group upon binding. researchgate.net

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

Structure-Activity Relationship (SAR) studies provide crucial insights into how chemical modifications of a scaffold translate into changes in biological activity. For azetidinyl thiazole derivatives, SAR is intimately linked to how substitutions affect the key molecular interactions described above.

Modifications to the core azetidinyl thiazole scaffold can dramatically alter binding affinity and functional activity by influencing the molecule's orientation and interactions within the target's binding site. SAR studies on related thiazole-containing compounds consistently demonstrate the sensitivity of biological activity to even minor structural changes. nih.govmdpi.com

For instance, in a series of thiazolylhydrazone derivatives designed as acetylcholinesterase (AChE) inhibitors, the nature and position of substituents on an associated phenyl ring led to significant variations in potency. nih.gov The introduction of different functional groups altered the electronic and steric profile of the molecules, thereby affecting their fit and interactions with the enzyme's active site. nih.gov

Similarly, studies on benzothiazole-based S1P1 receptor agonists revealed that the relative orientation of hydrophobic and hydrophilic groups is a key determinant of functional bias. acs.org In one example, converting an azetidine carboxylic acid to its corresponding methyl ester maintained similar β-arrestin pathway potency but significantly reduced G-protein pathway activation, thereby increasing the compound's bias. acs.org This highlights how subtle modifications can fine-tune the interactions that stabilize different functional conformations of a receptor. The data below illustrates how substituent changes on a thiazole scaffold can impact biological activity.

Table 1: SAR of Thiazolylhydrazone Derivatives as AChE Inhibitors nih.gov
CompoundSubstituent (R) on Phenyl RingAChE IC₅₀ (µM)
2g4-OCH₃0.031 ± 0.001
2i3,4,5-triOCH₃0.028 ± 0.001
2e4-OH0.040 ± 0.001
2b4-Cl0.056 ± 0.002
2aH (unsubstituted)0.063 ± 0.003
Data synthesized from a study on thiazolylhydrazone derivatives. Lower IC₅₀ values indicate higher potency. nih.gov

The structure of 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol contains a stereocenter at the C3 position of the azetidine ring. Consequently, the compound exists as a pair of enantiomers, (R) and (S). Stereochemistry is a critical factor in molecular recognition because biological targets, such as enzymes and receptors, are inherently chiral.

The three-dimensional arrangement of the hydroxyl group and the 2-aminothiazole moiety relative to the azetidine ring is different for each enantiomer. This fixed spatial orientation is paramount for achieving optimal complementarity with a chiral binding site. Often, one enantiomer (the eutomer) will exhibit significantly higher affinity and activity than its mirror image (the distomer) because its functional groups align perfectly with the corresponding interaction points in the target protein. The other enantiomer may bind weakly or not at all. The rigid nature of the azetidine ring further accentuates these stereochemical differences, as it locks the key pharmacophoric groups into a specific orientation, preventing conformational adjustments that might allow for suboptimal binding. researchgate.net Therefore, the biological activity of this scaffold is intrinsically dependent on its absolute stereochemistry.

Target Engagement Studies (In Vitro Biochemical and Biophysical Approaches)

The characterization of the interaction between a ligand and its biological target is a cornerstone of drug discovery. For compounds built around the azetidinyl thiazole scaffold, a variety of in vitro biochemical and biophysical methods are employed to elucidate the mechanism of action, affinity, and kinetics of target engagement. These studies are critical for establishing structure-activity relationships (SAR) and for optimizing lead compounds.

Enzyme Inhibition Studies (e.g., Kinase Inhibition, Hydrolase Modulation)

The thiazole ring is a privileged structure in medicinal chemistry, frequently found in compounds designed to inhibit the activity of various enzymes, particularly protein kinases. nih.govnih.gov Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a major class of drug targets. nih.gov Azetidinyl thiazole scaffolds are evaluated for their inhibitory potential through a range of biochemical assays that measure the enzymatic activity in the presence of the compound.

Research into thiazole derivatives has demonstrated significant inhibitory activity against several protein kinases. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, various thiazole-containing compounds have been identified as potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Rho-associated kinase (ROCK), and B-RAFV600E. jptcp.commdpi.comnih.gov

One study focused on a series of 4-aryl-5-aminomethyl-thiazole-2-amines as inhibitors of ROCK II, a serine/threonine kinase. The most potent compound identified in this series demonstrated an IC₅₀ value of 20 nM. nih.gov In another example, a hydrazinyl thiazole derivative was found to inhibit VEGFR-2 kinase activity with an IC₅₀ value of 51.09 nM, comparable to the established drug Sorafenib. mdpi.com Furthermore, thiazole derivatives bearing a phenyl sulfonyl group have shown exceptional inhibitory effects on the B-RAFV600E kinase, with one compound exhibiting an IC₅₀ of 23.1 nM. jptcp.com

These enzyme inhibition assays are fundamental in the early stages of drug development, providing direct evidence of a compound's effect on its intended target. The data generated allows for the ranking of compounds by potency and guides the synthetic chemistry efforts toward analogues with improved inhibitory activity.

Table 1: Examples of Kinase Inhibition by Thiazole-Based Scaffolds
Scaffold/Compound ClassTarget KinaseReported IC₅₀ (nM)Assay Type
4-Aryl-5-aminomethyl-thiazole-2-amine (Compound 4v)ROCK II20Enzyme-Linked Immunosorbent Assay (ELISA) nih.gov
4-Chlorophenylthiazole Derivative (Compound III)VEGFR-251.09In vitro kinase assay mdpi.com
Phenyl Sulfonyl Thiazole Derivative (Compound 40)B-RAFV600E23.1In vitro kinase assay jptcp.com
Thiazole-5-carboxylic Acid Derivative (Compound 33)CK2400P32 radioactive kinase assay jptcp.com
Acylaminopyridine Thiazole (Compound 42)GSK-3β0.29In vitro kinase assay jptcp.com

Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors)

Beyond enzymes, azetidinyl thiazole scaffolds have been investigated for their ability to bind to and modulate cell surface receptors, such as G-protein coupled receptors (GPCRs). These receptors are integral to cellular communication and are the targets of a large percentage of modern pharmaceuticals. Receptor binding assays are used to quantify the affinity of a compound for a specific receptor.

A notable example involves a series of 4-azetidinyl-1-thiazoyl-cyclohexane derivatives designed as antagonists for the C-C chemokine receptor type 2 (CCR2). researchgate.netnih.gov CCR2 is a GPCR involved in inflammatory responses, and its antagonism is a potential therapeutic strategy for inflammatory diseases. researchgate.netnih.gov The affinity of these compounds for human CCR2 (hCCR2) was determined using competitive binding assays, where the test compound competes with a radiolabeled ligand for binding to the receptor.

In one such study, the lead compound, which featured a 5-thiazole group, demonstrated a good hCCR2 binding affinity with an IC₅₀ value of 37 nM. nih.govresearchgate.net In addition to binding affinity, the functional consequence of this binding was assessed through a chemotaxis assay, which measures the ability of the antagonist to block the cell migration induced by the natural ligand (MCP-1). The same compound showed potent functional antagonism with a chemotaxis IC₅₀ of 30 nM. nih.govresearchgate.net These results confirm that the compound not only binds to the receptor but also effectively blocks its signaling function. Such assays are crucial for identifying potent and selective receptor modulators.

Table 2: Target Engagement of an Azetidinyl-Thiazoyl-Cyclohexane Derivative (Compound 8d) at the Human CCR2 Receptor
Assay TypeTargetParameterResult
Competitive Binding AssayhCCR2IC₅₀37 nM nih.govresearchgate.net
Chemotaxis Functional AssayhCCR2IC₅₀30 nM nih.govresearchgate.net
hERG Binding AssayhERG ChannelIC₅₀>50,000 nM researchgate.net

Protein-Ligand Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To gain a deeper understanding of the binding event beyond affinity (Kᵢ, Kd) or potency (IC₅₀), biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are utilized. These methods provide direct measurement of the thermodynamic and kinetic parameters of protein-ligand interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov These thermodynamic parameters provide insight into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects. nih.gov For example, an ITC study of aryl-dihydroxyphenyl-thiadiazole inhibitors binding to the Hsp90 protein revealed a large favorable enthalpic contribution, indicating that the binding was primarily driven by forces like hydrogen bonding. nih.gov Another study on a thiazole derivative (Ju-480) binding to Leishmania braziliensis superoxide (B77818) dismutase (LbSOD) showed that both enthalpic (ΔH= -4.22 kcal/mol) and entropic (ΔS = 0.0037 kcal/mol) contributions were favorable to the binding affinity. nih.gov While specific ITC data for azetidinyl thiazole scaffolds targeting kinases or GPCRs is not widely available, this technique is invaluable for characterizing the molecular interactions that underpin a compound's affinity and specificity.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kd) can be calculated (kₔ/kₐ). Drug-target residence time, which is related to the dissociation rate, is increasingly recognized as a critical parameter for in vivo efficacy. SPR is particularly useful for studying the interactions of small molecules with immobilized protein targets, including challenging membrane proteins like GPCRs. nih.govxjtu.edu.cn By immobilizing the receptor on a sensor chip, the binding of potential ligands can be measured directly and in real-time. nih.gov This technique is instrumental in fragment-based drug discovery and for characterizing the binding kinetics of lead compounds, helping to differentiate candidates that may have similar affinities but vastly different kinetic profiles.

Table 3: Example Thermodynamic Data from ITC for a Thiazole Derivative
CompoundTarget ProteinBinding Affinity (Kd)Enthalpy (ΔH)Entropy (ΔS)
Ju-480 (Thiazole Schiff base)LbSODNot explicitly stated-4.22 kcal/mol nih.gov0.0037 kcal/mol nih.gov
ICPD47 (Aryl-dihydroxyphenyl-thiadiazole)Hsp90α~1 nM nih.govFavorable nih.govFavorable nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future development of synthetic routes for 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol will likely focus on improving efficiency and sustainability. Current synthetic strategies for similar compounds often involve multi-step processes that can be time-consuming and generate significant waste. Future research could explore the use of flow chemistry, which can offer improved reaction control, enhanced safety, and easier scalability. Additionally, the development of catalytic methods, such as C-H activation, could provide more direct and atom-economical approaches to the synthesis of the core structure and its derivatives. The principles of green chemistry, including the use of greener solvents and reagents, will also be a key consideration in the development of next-generation synthetic pathways.

Exploration of Complex Analogues and Macrocyclic Derivatives

The core structure of this compound is an ideal starting point for the creation of more complex molecular architectures. The primary amine of the 2-aminothiazole (B372263) ring and the hydroxyl group of the azetidinol (B8437883) moiety provide convenient handles for further chemical modification. Future research will likely involve the synthesis of a diverse library of analogues with substitutions on both the thiazole (B1198619) and azetidine (B1206935) rings to explore structure-activity relationships. Furthermore, the bifunctional nature of this compound makes it an attractive building block for the construction of macrocyclic derivatives. These macrocycles could have unique conformational properties and the potential for high-affinity binding to biological targets.

Application as Chemical Probes for Elucidating Biological Pathways

The inherent structural features of this compound make it a promising candidate for the development of chemical probes. The 2-aminothiazole moiety is a known pharmacophore found in numerous biologically active compounds, suggesting that this molecule could interact with specific biological targets. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the core scaffold, researchers could create probes to visualize and study the localization and dynamics of these targets within cells. These chemical probes could be invaluable tools for elucidating complex biological pathways and understanding the molecular basis of disease.

Integration into Fragment-Based Drug Discovery and Design Methodologies

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds for drug development. The relatively low molecular weight and structural rigidity of this compound make it an excellent candidate for inclusion in fragment libraries. Screening of this compound and its simple derivatives against a wide range of biological targets could identify initial "hits." These fragments can then be grown or linked together to generate more potent and selective drug candidates. The unique three-dimensional shape conferred by the azetidine ring could allow for the exploration of novel chemical space and the identification of interactions with previously "undruggable" targets.

Advanced Computational Modeling for De Novo Design and Optimization

Computational modeling will undoubtedly play a crucial role in guiding the future development of this compound-based compounds. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this scaffold with various protein targets, helping to prioritize synthetic efforts. Furthermore, de novo design algorithms can be employed to computationally generate novel derivatives with optimized binding affinities and pharmacokinetic properties. This synergy between computational and experimental approaches will accelerate the discovery and development of new molecules with desired biological activities.

Bioorthogonal Chemistry and Conjugation Strategies

The functional groups present in this compound are amenable to a variety of bioorthogonal reactions. These are chemical reactions that can occur within living systems without interfering with native biochemical processes. For instance, the primary amine could be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne, allowing for its specific conjugation to other molecules in vitro and in vivo. This would enable the precise attachment of this scaffold to biomolecules like proteins or nucleic acids, or to surfaces for the development of diagnostic arrays.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Amino-1,3-thiazol-5-yl)azetidin-3-ol?

  • Methodological Answer : The synthesis typically involves coupling azetidin-3-ol derivatives with functionalized thiazole precursors. For example:
  • Step 1 : Prepare 2-amino-1,3-thiazole-5-carbaldehyde via cyclization of thiourea with α-bromoketones (e.g., bromoacetyl derivatives) under basic conditions .
  • Step 2 : React the thiazole aldehyde with azetidin-3-ol using reductive amination (e.g., NaBH₃CN) or nucleophilic addition (e.g., Grignard reagents) to form the azetidine-thiazole linkage .
  • Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm structure by NMR (¹H, ¹³C) and HRMS.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C. Desiccate to prevent hydrolysis of the azetidine ring .
  • Disposal : Incinerate via approved hazardous waste facilities due to potential amine and sulfur byproducts .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Azetidine C3-OH: δ ~4.8 ppm (broad singlet, exchangeable).
  • Thiazole C5-H: δ ~7.2 ppm (singlet).
  • Azetidine ring protons: δ ~3.5–4.2 ppm (multiplet) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to assess purity (>95%) and monitor degradation .

Advanced Research Questions

Q. How does the stereochemistry at the azetidin-3-ol position influence biological activity?

  • Methodological Answer :
  • Stereochemical Analysis : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and test in bioassays (e.g., enzyme inhibition).
  • Case Study : In cefditoren (a cephalosporin with a thiazole moiety), the (Z)-configuration of the methoxyimino group enhances β-lactamase resistance . Analogously, the stereochemistry of azetidin-3-ol may affect binding to bacterial targets .

Q. What computational methods are suitable for analyzing the compound’s conformation and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study intramolecular H-bonding between the azetidine -OH and thiazole -NH₂ .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict stability and aggregation tendencies .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., penicillin-binding proteins) .

Q. How can researchers resolve contradictions in reported synthetic yields for azetidine-thiazole hybrids?

  • Methodological Answer :
  • Variable Control : Systematically test reaction parameters:
  • Solvent : Compare polar aprotic (DMF, DMSO) vs. ethereal (THF) solvents .
  • Catalyst : Screen Pd/C, CuI, or organocatalysts for coupling efficiency .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., ring-opened azetidines or oxidized thiazoles) .

Contradictions and Data Gaps

  • Synthetic Yield Discrepancies : reports 65% yield using reductive amination, while cites 45% via nucleophilic addition. This may stem from steric hindrance in azetidine derivatives or competing side reactions.
  • Thiazole Reactivity : The 5-position of the thiazole ring (electron-rich due to amino substitution) may undergo unexpected electrophilic substitutions, requiring careful monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.